Sulfo-Cyanine3 hydrazide

Description

Contextualization within Modern Fluorescence Labeling and Bioimaging Methodologies

Modern biological and biochemical research relies heavily on fluorescence labeling and bioimaging to visualize and study the components and dynamics of living systems. Fluorescent dyes, or fluorophores, are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property allows scientists to tag and track specific biomolecules, such as proteins and nucleic acids, within cells and tissues. axispharm.com

Sulfo-Cyanine3 hydrazide fits into this landscape as a highly specialized tool. axispharm.com It is a water-soluble, orange-red fluorescent dye designed for bioconjugation, the process of linking molecules together. axispharm.com Its key feature is a hydrazide functional group, which specifically and efficiently reacts with molecules containing aldehyde or ketone groups. lumiprobe.comlumiprobe.com This specificity is a significant advantage over dyes that label more common functional groups, such as amines, which are widespread in most proteins. interchim.fr The presence of sulfonate groups on the dye's structure dramatically increases its water solubility, which is a critical feature for experiments conducted in aqueous biological environments, as it eliminates the need for organic solvents that can be harmful to sensitive biological samples. axispharm.comlumiprobe.com

The combination of bright fluorescence, high water solubility, and specific reactivity makes this compound a reliable choice for high-performance labeling in complex biological systems, providing strong, high-contrast signals for clear imaging of cellular structures and processes. axispharm.comaxispharm.com

Historical Trajectory and Evolution of Hydrazide-Functionalized Cyanine (B1664457) Dyes in Research

The use of cyanine dyes in research is part of a broader evolution in fluorescence technology. Early fluorescent labeling often employed dyes like Fluorescein (FITC) and rhodamines (TRITC). interchim.fr Over time, cyanine dyes such as Cyanine3 (Cy3) and Cyanine5 (Cy5) were developed and gained popularity due to their superior brightness, photostability, and a wider range of available colors covering the visible and near-infrared spectrum. interchim.frnih.govmdpi.com Cyanine3, for instance, became a widely used replacement for orange-fluorescent dyes like TRITC. interchim.fr

A significant advancement in the application of these dyes was the introduction of specific reactive functional groups. The development of hydrazide-functionalized cyanine dyes created powerful tools for targeting a different class of biomolecules. The hydrazide group reacts specifically with aldehydes and ketones to form a stable hydrazone bond. lumiprobe.commedchemexpress.com This opened the door to selectively labeling glycoproteins and carbohydrates, which are often rich in sugar moieties. lumiprobe.cominterchim.fr These sugar groups, such as sialic acids or other 1,2-diols, can be chemically oxidized using reagents like sodium periodate (B1199274) to generate aldehyde groups, which then become targets for the hydrazide dye. lumiprobe.cominterchim.fr This method is particularly useful for labeling antibodies, as their sugar groups are typically located in the Fc region, away from the antigen-binding sites, thus preserving their function after labeling. interchim.fr

A further evolutionary step was the creation of sulfonated cyanine dyes. The addition of negatively charged sulfo groups to the dye structure, creating "Sulfo-Cyanine" variants, greatly improved their solubility in water. lumiprobe.com This enhancement made the labeling process more efficient and suitable for sensitive biological samples that would be damaged by organic solvents. ibiantech.com The development of this compound represents a convergence of these innovations: a bright and stable cyanine core, a specific hydrazide reactive group, and solubilizing sulfo groups for optimal performance in aqueous biological research. lumiprobe.com

Fundamental Role and Broad Significance of this compound in Contemporary Scientific Inquiry

The fundamental role of this compound in science stems from its ability to provide specific and robust fluorescent labeling of carbonyl-containing biomolecules. axispharm.commedchemexpress.com Its broad significance is evident in its application across various advanced research fields, particularly in glycobiology, the study of the structure and function of carbohydrates (or glycans). lumiprobe.commedchemexpress.com

The primary significance of this dye is its utility in labeling glycoproteins and carbohydrates. antibodies.com The hydrazide group's specific reactivity with aldehydes allows researchers to tag these molecules, which play critical roles in cell recognition, signaling, and immune responses. lumiprobe.cominterchim.fr The reaction proceeds efficiently in aqueous conditions, which is vital when working with delicate proteins and antibodies. lumiprobe.com Beyond naturally occurring or oxidized sugars, the hydrazide can also label carboxyl groups on amino acids after chemical activation, further expanding its use. lumiprobe.com

This compound is widely used in several key research applications:

Fluorescence Microscopy: Its bright orange fluorescence provides excellent contrast for imaging the location of specific glycoproteins on cell surfaces or within cellular compartments. axispharm.com

Flow Cytometry: The strong signal is ideal for identifying and sorting cells based on the presence of specific cell-surface carbohydrates. axispharm.com

Bioconjugation and Assays: It is used to create fluorescent probes for studying biomolecular interactions. axispharm.com

The water-soluble nature of this compound simplifies labeling procedures and makes it compatible with live-cell imaging and other applications where maintaining the biological integrity of the sample is paramount. medchemexpress.com Its bright, photostable signal ensures that it can be detected with high sensitivity by a wide range of common laboratory instruments. interchim.frantibodies.com

Research Data and Properties

To facilitate its use in research, the spectral and physical properties of this compound have been well-characterized.

Table 1: Spectral Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λabs) | ~548 nm | axispharm.comlumiprobe.com |

| Emission Maximum (λem) | ~563 nm | axispharm.comlumiprobe.com |

| Molar Extinction Coefficient (ε) | 162,000 M-1cm-1 | lumiprobe.com |

| Fluorescence Quantum Yield (QY) | 0.1 | lumiprobe.com |

| Water Solubility | High | axispharm.comlumiprobe.com |

Table 2: Comparison of Related Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference(s) |

|---|---|---|---|---|

| Sulfo-Cyanine3 | ~554 nm | ~568 nm | Water-soluble, general purpose orange-red dye | axispharm.com |

| Cyanine3 | ~555 nm | ~570 nm | Parent dye, less water-soluble | interchim.frantibodies.com |

| Sulfo-Cyanine3.5 | ~581 nm | ~596 nm | Red-shifted alternative to Sulfo-Cy3 | axispharm.com |

| Sulfo-Cyanine5 | ~646 nm | ~662 nm | Water-soluble, far-red emitting dye | medchemexpress.com |

| Cyanine7.5 | ~788 nm | ~808 nm | Near-infrared (NIR) dye for in vivo imaging | interchim.frlumiprobe.com |

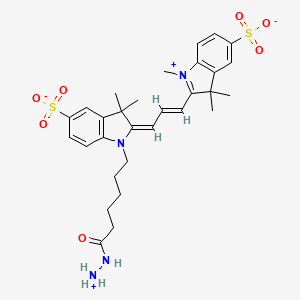

Structure

3D Structure

Properties

Molecular Formula |

C30H38N4O7S2 |

|---|---|

Molecular Weight |

630.8 g/mol |

IUPAC Name |

(2E)-1-[6-(azaniumylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C30H38N4O7S2/c1-29(2)22-18-20(42(36,37)38)13-15-24(22)33(5)26(29)10-9-11-27-30(3,4)23-19-21(43(39,40)41)14-16-25(23)34(27)17-8-6-7-12-28(35)32-31/h9-11,13-16,18-19H,6-8,12,17,31H2,1-5H3,(H2-,32,35,36,37,38,39,40,41) |

InChI Key |

KPOBKBQVYQSQSR-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)N[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Sulfo Cyanine3 Hydrazide

Established Synthetic Pathways for Hydrazide Functional Group Integration onto Cyanine (B1664457) Scaffolds

The synthesis of cyanine dyes, including Sulfo-Cyanine3, involves the condensation of heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge. researchgate.net The integration of a hydrazide functional group onto the cyanine scaffold can be achieved through several established synthetic pathways.

One common method involves the use of a precursor molecule that already contains a protected hydrazide or a group that can be readily converted to a hydrazide. For instance, an ester functional group can be introduced into one of the heterocyclic precursors. Following the formation of the cyanine dye core, the ester can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide functionality. researchgate.net This approach allows for the late-stage introduction of the reactive hydrazide group, which can be advantageous for preventing unwanted side reactions during the core cyanine synthesis.

Another strategy involves the direct use of a hydrazine-containing building block in the condensation reaction that forms the cyanine dye. This requires careful selection of reaction conditions to ensure the stability of the hydrazide group throughout the synthesis. The synthesis of indole-based cyanine dyes, for example, can be achieved through the condensation of indole (B1671886) quaternary ammonium salts with appropriate aldehydes. researchgate.net

The general structure of cyanine dyes consists of two nitrogen-containing heterocyclic rings linked by a polymethine chain. researchgate.net The properties of the dye, such as its absorption and emission wavelengths, can be tuned by modifying the length of this chain and the nature of the heterocyclic rings. researchgate.net

Precursor Chemistry and Reaction Mechanisms in Sulfo-Cyanine3 Hydrazide Production

The production of this compound relies on the synthesis of key precursors. A crucial precursor is 2,3,3-trimethylindolenine-5-sulfonate, which serves as one of the heterocyclic building blocks. google.com This precursor can be synthesized and subsequently quaternized to form a reactive intermediate.

The reaction mechanism for forming the cyanine dye typically involves a condensation reaction. For example, a quaternized indole derivative can be reacted with a suitable polymethine-containing reagent. The reaction proceeds through nucleophilic attack and subsequent elimination steps to form the characteristic conjugated system of the cyanine dye.

To introduce the hydrazide group, a precursor bearing a carboxylic acid or ester functionality is often employed. For instance, a carboxylic acid derivative can be coupled with a hydrazine-containing molecule using activating agents like carbodiimides (e.g., EDAC) to form the hydrazide bond. lumiprobe.comalphalabs.co.uk Alternatively, an ester precursor can be directly treated with hydrazine hydrate. researchgate.net The presence of two sulfo groups in Sulfo-Cyanine3 enhances its water solubility. lumiprobe.comlumiprobe.com

Chemo-selective Modification Approaches for Tailored Bioconjugation

The hydrazide group of this compound is a key functional group for chemo-selective modification and bioconjugation. medchemexpress.com Hydrazides react specifically with aldehydes and ketones to form stable hydrazone linkages. medchemexpress.comlumiprobe.comlumiprobe.com This reaction is highly efficient and can be performed under mild, aqueous conditions, which is crucial for working with sensitive biomolecules like proteins and antibodies. lumiprobe.com

A common strategy for labeling glycoproteins involves the oxidation of their sugar residues with sodium periodate (B1199274) to generate aldehyde groups. These aldehydes can then be specifically targeted by the hydrazide group of the dye. lumiprobe.comnih.gov This method is particularly useful for labeling antibodies, as the glycosylation sites are often located away from the antigen-binding region, thus preserving the antibody's function. lumiprobe.com

Carboxylic acid groups on proteins and peptides, found in aspartic and glutamic acid residues, can also be targeted. In the presence of activating agents like carbodiimides (e.g., EDAC), these carboxyl groups can be coupled with this compound. lumiprobe.com Furthermore, site-specific incorporation of bioorthogonal functional groups, such as aldehydes, into proteins allows for precise labeling with hydrazide-functionalized dyes. princeton.edu

The reaction between a hydrazide and an aldehyde or ketone to form a hydrazone is a well-established bioconjugation technique. nih.gov The stability of the resulting hydrazone bond can be influenced by the surrounding chemical environment. researchgate.net

Purification and Characterization Methodologies for Research-Grade Conjugates

Ensuring the purity and proper characterization of this compound and its bioconjugates is critical for reliable experimental results. High-performance liquid chromatography (HPLC) is a primary technique for both purification and quality control, often with a purity standard of ≥90% or ≥95%. sigmaaldrich.comsigmaaldrich.comantibodies.comibiantech.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the desired labeled product from unreacted dye and other impurities. nih.gov

Mass spectrometry (MS) is an indispensable tool for confirming the identity and integrity of the dye and its conjugates. Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and electrospray ionization mass spectrometry (ESI-MS) are used to determine the molecular weight of the labeled biomolecule, which helps in confirming successful conjugation. acs.orgnih.govresearchgate.net Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecule and analyzing the resulting ions. nih.govresearchgate.net

Spectroscopic methods are also essential for characterization. UV-Vis spectroscopy is used to determine the concentration of the dye and the degree of labeling by measuring the absorbance at the dye's maximum absorption wavelength. mdpi.com Fluorescence spectroscopy confirms the fluorescent properties of the conjugate. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can be used to verify the chemical structure of the dye itself. antibodies.com

Table of Analytical Techniques for Sulfo-Cyanine3 Conjugates

| Technique | Purpose | Typical Findings |

|---|---|---|

| HPLC | Purification and Purity Assessment | Elution profile showing separation of conjugate from free dye; Purity determination (e.g., ≥95%) antibodies.comibiantech.com |

| Mass Spectrometry | Identity Confirmation & Conjugation Verification | Molecular weight confirmation of the dye and the final conjugate acs.orgnih.gov |

| UV-Vis Spectroscopy | Quantification and Degree of Labeling | Determination of dye concentration and labeling ratio mdpi.com |

| Fluorescence Spectroscopy | Functional Characterization | Measurement of excitation and emission spectra, and quantum yield nih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirmation of the chemical structure of the dye molecule antibodies.com |

Mechanistic Underpinnings of Sulfo Cyanine3 Hydrazide Interactions in Research Applications

Principles of Covalent Bond Formation via Hydrazone Chemistry with Carbonyl-Containing Biomolecules

The primary mechanism by which Sulfo-Cyanine3 hydrazide conjugates to biomolecules is through the formation of a stable covalent hydrazone bond. axispharm.com This reaction targets carbonyl groups, specifically aldehydes and ketones, which can be present endogenously on biomolecules or introduced through chemical or enzymatic modification. lumiprobe.commedchemexpress.comlumiprobe.com

The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide group to the electrophilic carbonyl carbon of an aldehyde or ketone. axispharm.com This is followed by a dehydration step, resulting in the formation of a C=N double bond characteristic of a hydrazone. The reaction is spontaneous and efficient in aqueous solutions, typically around a neutral pH, which is highly advantageous for working with sensitive biological samples like proteins and antibodies. lumiprobe.comaxispharm.comdcchemicals.com The presence of two sulfonate groups on the cyanine (B1664457) dye structure ensures high water solubility, eliminating the need for organic co-solvents that could denature or perturb the native structure of the biomolecules being studied. medchemexpress.comlumiprobe.com The resulting hydrazone linkage is robust, providing a stable connection between the fluorescent probe and its target. axispharm.com

Photophysical Mechanisms Influencing Fluorescence Performance in Complex Research Environments

This compound is a derivative of the Cy3 dye, exhibiting a bright, orange-red fluorescence. medchemexpress.comaxispharm.com Its performance as a fluorescent probe is dictated by its inherent photophysical properties, which can be significantly modulated by its immediate molecular environment upon conjugation.

Key photophysical properties of the unconjugated dye are summarized below:

| Property | Value | Source |

| Excitation Maximum | ~548-555 nm | axispharm.comantibodies.comlunanano.ca |

| Emission Maximum | ~563-570 nm | axispharm.comantibodies.comlunanano.ca |

| Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | antibodies.comlunanano.ca |

| Fluorescence Quantum Yield | ~0.1 - 0.31 | antibodies.comlunanano.ca |

| Stokes Shift | ~14 nm | axispharm.com |

A critical photophysical process for cyanine dyes like Cy3 is a photoisomerization reaction (trans-cis isomerization) from the excited state. nih.gov For the free dye in solution, this isomerization provides an efficient non-radiative decay pathway, which can lead to a lower fluorescence quantum yield and a shorter fluorescence lifetime. nih.gov However, when Sulfo-Cyanine3 is covalently attached to a biomolecule, its local environment can restrict this rotational freedom. nih.gov This steric hindrance of the isomerization process reduces the rate of non-radiative decay, causing an increase in both the fluorescence lifetime and quantum yield. nih.gov For example, the fluorescence decay of Cy3 becomes multiexponential upon conjugation to DNA, with a dominant lifetime component that can be more than ten times longer than that of the free dye. nih.gov This modulation of photophysical properties by the local environment is a key factor in the dye's performance in research applications.

Specific Interaction Dynamics with Target Biomolecules (Proteins, Glycoproteins, Nucleic Acids)

The utility of this compound extends across various classes of biomolecules, with specific labeling strategies and interaction dynamics for each.

Proteins and Glycoproteins: Glycoproteins are a primary target for labeling with this compound. axispharm.commedchemexpress.com The labeling strategy involves the chemical oxidation of the vicinal diols present in the sugar moieties of the glycoprotein. lumiprobe.comlumiprobe.com A mild oxidizing agent, such as sodium periodate (B1199274), is used to cleave the C-C bond of the diols, converting them into two reactive aldehyde groups. lumiprobe.comlumiprobe.com The this compound then readily reacts with these aldehydes to form stable hydrazone bonds. antibodies.comlumiprobe.com This method allows for the specific labeling of glycosylated proteins. lumiprobe.com Proteins can also be labeled if they contain carbonyl groups introduced through other means, such as oxidative stress or deamination. antibodies.comlumiprobe.com Furthermore, the carboxyl groups of aspartic and glutamic acid residues in proteins can be conjugated with the hydrazide in the presence of activating agents like carbodiimide (B86325) (EDAC). lumiprobe.comlumiprobe.com

Nucleic Acids: The interaction of Sulfo-Cyanine3 with nucleic acids has been studied in detail. nih.gov When covalently attached to DNA, the dye's fluorescence properties are highly sensitive to its point of attachment and the structure of the nucleic acid. nih.gov The fluorescence quantum yield of Cy3 is significantly higher when attached to the 5' terminus of single-stranded DNA (ssDNA) compared to when the complementary strand is annealed to form duplex DNA (dsDNA), where the yield decreases by a factor of 2.4. nih.gov This change is attributed to the different microenvironments the dye experiences. Time-resolved fluorescence anisotropy measurements show that the dye has restricted rotational freedom when linked to DNA, indicating specific dye-DNA interactions that hinder its mobility. nih.gov This sensitivity to the local environment is exploited in a phenomenon known as protein-induced fluorescence enhancement (PIFE), where the binding of a protein to the Cy3-labeled DNA in proximity to the dye can cause a further increase in fluorescence intensity. nih.gov

Influence of Local Microenvironment and Buffer Conditions on Probe Performance in Assays

The performance of this compound in assays is critically dependent on the local microenvironment and buffer conditions.

Buffer Composition and Solubility: The two sulfonate groups on the dye's structure render it highly water-soluble. medchemexpress.comlumiprobe.comsapphirebioscience.com This is a significant advantage as it allows labeling reactions to be conducted in aqueous buffers without the need for organic co-solvents like DMSO or DMF, which can be detrimental to the structure and function of sensitive biomolecules. lumiprobe.com The ability to work in purely aqueous environments ensures that the native conformation of proteins and other biomolecules is preserved during conjugation. lumiprobe.com

pH: The fluorescence of Sulfo-Cyanine3 is remarkably stable across a wide range of pH values. lumiprobe.commedchemexpress.com Experimental studies have shown that the fluorescence intensity remains nearly constant from acidic to alkaline conditions (pH 3.5 to 8.3), varying by less than 5%. lumiprobe.com This pH insensitivity is a valuable characteristic for assays that may be performed under varying buffer conditions. medchemexpress.com

Local Microenvironment: As discussed previously, the immediate molecular environment surrounding the conjugated dye has a profound impact on its photophysical behavior. nih.gov When the dye is located within a sterically constrained region, such as a protein's binding pocket or the groove of a DNA duplex, the trans-cis isomerization pathway is inhibited. nih.gov This restriction on molecular motion minimizes non-radiative decay, leading to an enhancement of the fluorescence signal. nih.govnih.gov Therefore, changes in the conformation of a labeled protein or nucleic acid, or the binding of an interacting partner, can be transduced into a measurable change in fluorescence, forming the basis for many bioanalytical assays. nih.gov

Advanced Fluorescence Microscopy and Imaging Techniques Utilizing Sulfo Cyanine3 Hydrazide

Development and Application of Sulfo-Cyanine3 Hydrazide-Based Probes for Cellular Imaging

This compound is a derivative of the Cyanine3 (Cy3) dye, featuring a hydrazide functional group and sulfonate ions. medchemexpress.com The sulfonate groups confer high water solubility, making it ideal for use in aqueous biological environments without the need for organic solvents. axispharm.commedchemexpress.comlumiprobe.com The hydrazide group readily reacts with aldehydes and ketones to form stable hydrazone bonds. axispharm.commedchemexpress.comlumiprobe.com This reactivity is the foundation for its use in labeling specific biomolecules within cells.

A primary application of this compound is the labeling of glycoproteins. lumiprobe.comlumiprobe.com The cis-diol groups within the sugar moieties of glycoproteins can be oxidized using sodium periodate (B1199274) to generate reactive aldehyde groups. lumiprobe.comlumiprobe.com this compound then specifically conjugates to these aldehydes, allowing for the fluorescent visualization of glycoproteins. lumiprobe.comlumiprobe.com This method is particularly advantageous for labeling antibodies, as the sugar residues are often located far from the antigen-binding site, minimizing interference with their function. lumiprobe.com

Furthermore, this dye can be used to detect biomolecules that have undergone oxidative stress or deamination, processes that can spontaneously create carbonyl groups. axispharm.comlumiprobe.comlumiprobe.com Carboxyl groups of amino acids like aspartic and glutamic acid in proteins can also be targeted for labeling with this compound in the presence of activating agents such as carbodiimide (B86325) (EDAC). lumiprobe.comaxispharm.com

The bright orange-red fluorescence of Sulfo-Cyanine3 makes it easily detectable with standard fluorescence microscopy equipment. axispharm.cominterchim.fr Its spectral properties are analogous to the well-established Cy3 dye, with an excitation maximum around 548-555 nm and an emission maximum around 563-570 nm. axispharm.comantibodies.com

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Excitation Maximum | ~548 - 555 nm | axispharm.com, antibodies.com, |

| Emission Maximum | ~563 - 570 nm | axispharm.com, antibodies.com, |

| Solubility | High in water | lumiprobe.com, axispharm.com, medchemexpress.com |

| Reactive Group | Hydrazide | axispharm.com, medchemexpress.com |

| Target Functional Groups | Aldehydes, Ketones | lumiprobe.com, axispharm.com, medchemexpress.com |

Integration into Super-Resolution Microscopy Platforms for Nanoscale Research

The advent of super-resolution microscopy (SRM) has broken the diffraction limit of light microscopy, enabling the visualization of cellular structures with unprecedented detail. bio-techne.com Techniques like Stochastic Optical Reconstruction Microscopy (STORM) and its variant, direct STORM (dSTORM), rely on the photoswitching properties of fluorescent dyes to achieve nanoscale resolution. uq.edu.aujacksonimmuno.com

Sulfo-Cyanine3 and other cyanine (B1664457) dyes are integral to these platforms. In some STORM applications, pairs of cyanine dyes, an "activator" and a "reporter," are used. uq.edu.aunih.gov The activator dye influences the photoswitching of the reporter dye, allowing for the sequential activation and localization of individual molecules. nih.gov While Cy5 is a commonly used reporter dye, Cy3 can function as an activator. nih.gov

In the context of dSTORM, which utilizes the intrinsic photoswitching of single dyes, fluorophores like Sulfo-Cyanine3 can be employed. uq.edu.aujacksonimmuno.com For a dye to be effective in dSTORM, it must be bright, photostable, and capable of reversibly entering a dark state. thermofisher.com The goal is to have only a sparse subset of fluorophores emitting light at any given moment, allowing their precise localization. uq.edu.au By compiling the locations of many individual molecules over time, a super-resolved image is constructed, achieving resolutions of 20-30 nm in the lateral dimension and 50-60 nm in the axial dimension. nih.gov

The development of probes for SRM is an active area of research, with a focus on improving dye brightness, photostability, and photoswitching characteristics to further enhance resolution and enable multicolor imaging. uq.edu.authermofisher.com

Methodologies for Live-Cell Imaging and Dynamic Process Tracking

Live-cell imaging presents a unique set of challenges, as the labeling process and the imaging itself must not interfere with cellular viability and function. The high water solubility and cell-impermeable nature of this compound, due to its charged sulfonate groups, make it particularly suitable for specific live-cell imaging applications. medchemexpress.comlumiprobe.comresearchgate.net

Because it generally does not cross the plasma membrane of living cells, this compound is an excellent tool for selectively labeling cell surface molecules. researchgate.net This allows researchers to track the dynamics of cell surface glycoproteins and other molecules without introducing fluorescent probes into the cytoplasm, which could potentially interfere with intracellular processes. researchgate.net

For tracking dynamic processes within living cells, Sulfo-Cyanine3 can be introduced through methods like microinjection or by conjugating it to cell-permeable molecules. Once inside, its reactivity with carbonyl groups can be utilized to label specific intracellular targets. lumiprobe.com The bright and stable fluorescence of Sulfo-Cyanine3 allows for long-term imaging experiments to monitor processes such as protein trafficking and organelle dynamics. oup.com

Recent advancements have also seen the use of cyanine dyes in FRET (Förster Resonance Energy Transfer) probes to monitor enzyme activity and other molecular interactions in real-time within living cells. oup.com For instance, a FRET pair consisting of Cy3 and Cy5 can be used to create RNA probes that change their fluorescence properties upon cleavage by specific enzymes. oup.com

Application in Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) for Research Cell Analysis

Flow cytometry is a powerful technique for analyzing and sorting large populations of cells based on their fluorescent properties. axispharm.com Sulfo-Cyanine3 is well-suited for this application due to its bright fluorescence and distinct spectral profile, which allows for clear signal detection and precise cell analysis. axispharm.comaxispharm.com

In flow cytometry, cells are labeled with fluorescent probes that target specific cellular markers. This compound can be used to label cell surface glycoproteins on specific cell populations. lumiprobe.comlumiprobe.com As the labeled cells pass one by one through a laser beam, the emitted fluorescence from the Sulfo-Cyanine3 is detected, allowing for the quantification and characterization of the cells.

Fluorescence-Activated Cell Sorting (FACS) is an extension of flow cytometry that physically separates different cell populations based on their fluorescence signals. scholaris.ca By using Sulfo-Cyanine3-conjugated probes, researchers can isolate specific cell types from a heterogeneous mixture for further culture or analysis. axispharm.com The high quantum yield and brightness of Sulfo-Cyanine3 contribute to the high sensitivity and specificity required for accurate cell sorting. axispharm.comaxispharm.com The compatibility of Sulfo-Cyanine3 with the excitation and emission channels of standard flow cytometers makes it a versatile and widely used tool in cellular analysis.

Sulfo Cyanine3 Hydrazide in Functional Biochemical and Molecular Biology Assays

Probe Development for Enzyme Activity and Inhibition Studies

The specific reactivity of Sulfo-Cyanine3 hydrazide allows for the development of targeted probes to investigate enzyme function and screen for inhibitors. Its application in this area is often indirect, relying on enzymatic reactions to generate the target carbonyl group for labeling.

A key application is in Tyramide Signal Amplification (TSA), a technique that significantly enhances the sensitivity of immunoassays. lumiprobe.com In TSA, Horseradish Peroxidase (HRP) conjugated to a secondary antibody catalyzes the conversion of a tyramide-containing substrate into a highly reactive radical. lumiprobe.com This radical then covalently binds to nearby tyrosine residues on proteins. lumiprobe.com By using a Sulfo-Cyanine3-labeled tyramide, the site of HRP activity is fluorescently marked, allowing for the sensitive detection of low-abundance targets in techniques like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH). lumiprobe.com

Furthermore, enzymes can be used to specifically introduce reactive sites for this compound. For instance, certain enzymes can convert the amino acid cysteine within a protein into a formylglycerol group, which contains a reactive aldehyde that can then be targeted by the hydrazide probe. lumiprobe.com This enzymatic conversion enables site-specific labeling to study protein function. The development of fluorescently labeled enzyme inhibitors is a critical area of research for understanding enzymatic reaction mechanisms and for drug discovery.

Labeling Strategies for Protein and Peptide Interaction Research

This compound is extensively used to label proteins and peptides to study their interactions and functions. alabiolab.roaxispharm.commedchemexpress.com The primary labeling strategy involves the reaction of the hydrazide with carbonyl groups on the target protein or peptide. medchemexpress.comlumiprobe.com

These necessary aldehyde or ketone groups can be introduced through several methods:

Oxidation of Glycoproteins: Many proteins, particularly antibodies, are glycosylated. The cis-diol groups within the sugar moieties can be oxidized using sodium periodate (B1199274) to create reactive aldehydes, which are then readily labeled by this compound. axispharm.comlumiprobe.comlumiprobe.com

Modification of Amino Acids: The carboxyl groups of acidic amino acids, such as aspartic acid and glutamic acid, can be activated using reagents like carbodiimide (B86325) (EDAC). lumiprobe.com This activation allows them to be conjugated with this compound. lumiprobe.com

Once labeled, these fluorescent proteins and peptides can be used to track their location and dynamic changes within biological systems. medchemexpress.com A notable research application involves using a Sulfo-Cyanine3-labeled peptide as a negative control to demonstrate the specificity of a "stapled peptide" inhibitor designed to block specific protein-protein interactions, such as those involving the Munc18-2 protein complex critical in secretion processes. explorationpub.com

| Target Molecule | Labeling Method | Research Application | Reference |

|---|---|---|---|

| Glycoproteins (e.g., Antibodies) | Periodate oxidation of sugar moieties to form aldehydes, followed by reaction with hydrazide. | Tracking protein location and dynamics. | axispharm.comlumiprobe.comlumiprobe.com |

| Peptides/Proteins | Activation of carboxyl groups (Asp, Glu) with EDAC, followed by conjugation to hydrazide. | Studying protein structure and function. | lumiprobe.com |

| Peptides | Used as a labeled control to validate specific inhibitors of protein-protein interactions. | Inhibitor specificity testing. | explorationpub.com |

Nucleic Acid (DNA/RNA) Labeling for Hybridization, Sequencing, and Structure-Function Investigations

This compound is a versatile tool for the fluorescent labeling of nucleic acids, enabling detailed investigation into their structure, function, and interactions. axispharm.commedchemexpress.com It is particularly effective for labeling RNA molecules at their 3'-terminus. uzh.ch

The labeling process involves the chemical oxidation of the 3'-terminal ribose sugar of the RNA molecule with sodium periodate. uzh.ch This reaction opens the ribose ring, creating a reactive di-aldehyde moiety. uzh.ch The this compound then readily reacts with these aldehydes, resulting in a stable, fluorescently tagged RNA molecule. uzh.ch This method is valuable for a variety of applications, including:

Fluorescence Resonance Energy Transfer (FRET): In a study of the E. coli btuB riboswitch, researchers used this 3'-end labeling method in conjunction with an internal labeling technique to create a dual-color labeled RNA molecule for single-molecule FRET (smFRET) experiments, which provide insights into RNA folding and dynamics. uzh.ch

Fluorescence In Situ Hybridization (FISH): Labeled nucleic acid probes are essential for FISH, a technique used to visualize the location of specific DNA or RNA sequences within cells and tissues. lumiprobe.com The high sensitivity afforded by dyes like Sulfo-Cyanine3 is crucial for detecting these targets. lumiprobe.com

DNA Microarrays: Sulfo-Cyanine3 is a standard dye used in DNA microarray experiments, where fluorescently labeled DNA is used to measure the expression levels of large numbers of genes simultaneously. lumiprobe.com

| Nucleic Acid | Labeling Site | Method | Application | Reference |

|---|---|---|---|---|

| RNA | 3'-Terminus | Periodate oxidation of terminal ribose to di-aldehyde, followed by reaction with hydrazide. | smFRET, structural analysis, in vivo imaging. | uzh.chnih.gov |

| DNA/RNA Probes | Internal or Termini | Enzymatic incorporation or chemical synthesis. | Fluorescence In Situ Hybridization (FISH). | lumiprobe.com |

| DNA | Throughout strand | Enzymatic incorporation of labeled dUTP. | DNA Microarrays. | lumiprobe.com |

Application in Receptor Binding and Ligand-Target Interaction Profiling

The ability to fluorescently tag molecules without significantly altering their biological activity makes this compound a valuable probe for studying molecular interactions, including receptor binding and ligand-target profiling. axispharm.comaxispharm.com By labeling a small molecule, peptide, or protein, researchers can directly visualize its binding to a receptor or target molecule. medchemexpress.com

These fluorescently labeled ligands are instrumental in:

Bioanalytical Assays: They serve as molecular probes to quantify binding affinity and kinetics. axispharm.com

Tracking and Localization: The bright fluorescence of the Cy3 dye allows for tracking the dynamic changes and localization of a ligand as it interacts with its target in biological samples. medchemexpress.com

Mechanism of Action Studies: Fluorescently labeled drugs or potential drug candidates can provide crucial information on their mechanism of action by revealing where and how they bind to their cellular targets.

While direct examples specifically citing this compound in receptor binding assays are part of broader application descriptions, the principles of using fluorescently labeled molecules are well-established. For instance, photoaffinity labeling, a powerful technique to covalently capture ligand-receptor interactions, can be combined with fluorescent tags like Cy3 to identify and study these complexes. explorationpub.com

Detection of Oxidative Stress Biomarkers and Deaminated Molecules in Research Models

This compound provides a direct method for detecting and quantifying molecular damage resulting from oxidative stress and deamination. axispharm.comlumiprobe.com Oxidative stress in biological systems leads to the generation of reactive oxygen species (ROS), which can cause irreversible damage to biomolecules, notably the carbonylation of proteins. nih.gov

Protein carbonylation, the formation of aldehyde and ketone groups on amino acid side chains, is a widely used biomarker for oxidative stress. nih.gov Since these carbonyl groups are not naturally fluorescent, their detection requires specific chemical probes. nih.gov this compound is ideally suited for this purpose, as its hydrazide group reacts specifically with these stress-induced carbonyls. axispharm.com

This labeling strategy allows researchers to:

Visualize Oxidative Damage: Fluorescently mark and image proteins and other biomolecules that have been affected by oxidative stress. axispharm.com

Quantify Biomarkers: Use techniques like fluorescence microscopy or plate-based assays to measure the extent of carbonylation in cells and tissues under various conditions. nih.gov

Study Disease Mechanisms: Investigate the role of oxidative stress in various pathological conditions. medchemexpress.com

This application also extends to labeling proteins that have undergone deamination, a process that can also generate carbonyl groups. lumiprobe.com

Integration of Sulfo Cyanine3 Hydrazide into Novel Research Platforms and Methodologies

Conjugation via Click Chemistry and Bioorthogonal Reactions for Advanced Probe Design

The hydrazide functional group of Sulfo-Cyanine3 hydrazide enables its conjugation to biomolecules containing aldehyde or ketone groups through the formation of a stable hydrazone linkage. lumiprobe.commedchemexpress.commedchemexpress.com This reaction is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. sci-hub.se

While the hydrazide-carbonyl reaction is a primary conjugation method, the broader field of click chemistry offers additional strategies for incorporating Sulfo-Cyanine3 into advanced probes. Click chemistry, a class of reactions that are rapid, high-yield, and specific, provides a versatile toolkit for molecular assembly. researchgate.net For instance, a bifunctional linker containing both a hydrazide and an azide (B81097) group can react with Sulfo-Cyanine3 and subsequently be attached to an alkyne-modified biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC, respectively). researchgate.netalabiolab.ro This modular approach allows for the precise and efficient construction of complex probes. nih.govinterchim.fr

The design of such probes is critical for a variety of applications, from tracking the localization and dynamics of proteins and antibodies to the development of targeted therapeutic agents. medchemexpress.commedchemexpress.com The ability to attach Sulfo-Cyanine3 to specific sites on a biomolecule with high efficiency and specificity is paramount for obtaining reliable and reproducible results in these advanced research areas.

Table 1: Bioorthogonal Conjugation Strategies Involving Sulfo-Cyanine3 Derivatives

| Reaction Type | Functional Group on Sulfo-Cyanine3 Derivative | Target Functional Group on Biomolecule | Resulting Linkage | Key Advantages |

|---|---|---|---|---|

| Hydrazone Ligation | Hydrazide | Aldehyde/Ketone | Hydrazone | Bioorthogonal, proceeds in aqueous conditions. lumiprobe.commedchemexpress.commedchemexpress.com |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide | Alkyne | Triazole | High efficiency, specificity, and versatility in probe design. researchgate.netalabiolab.ro |

| Thiol-Maleimide Reaction | Maleimide | Thiol (e.g., in cysteine residues) | Thioether | Specific for sulfhydryl groups. interchim.fr |

| Amine-NHS Ester Reaction | NHS Ester | Amine (e.g., in lysine (B10760008) residues) | Amide | Commonly used for labeling proteins. alabiolab.rointerchim.fr |

Development of Multi-Modal Imaging Probes and Hybrid Technologies

The unique properties of this compound make it a valuable component in the creation of multi-modal imaging probes. These sophisticated tools combine multiple imaging modalities, such as fluorescence imaging and positron emission tomography (PET), into a single molecular entity. nih.gov This integration allows for a more comprehensive understanding of biological processes by enabling researchers to visualize events across different scales, from the whole-body level down to the cellular and molecular levels. nih.gov

A key strategy in developing these hybrid probes involves using the cyanine (B1664457) dye itself as a linker to connect a targeting molecule with a radionuclide chelator. nih.gov This innovative design streamlines the synthesis of the probe and can lead to improved imaging characteristics. For example, a somatostatin (B550006) analogue, a chelator for Gallium-68 (a PET isotope), and a cyanine dye were integrated to create a probe for imaging tumors that overexpress somatostatin receptors. nih.govacs.org

The development of such multi-modal probes is a significant advancement in biomedical research, offering the potential for improved diagnostics and the evaluation of new drug candidates. nih.gov By combining the high sensitivity of radionuclide imaging with the high resolution of fluorescence microscopy, these hybrid technologies provide a powerful platform for in vitro, in vivo, and ex vivo studies. nih.gov

Table 2: Examples of Multi-Modal Imaging Probes Incorporating Cyanine Dyes

| Probe Component 1 | Probe Component 2 | Probe Component 3 | Imaging Modality 1 | Imaging Modality 2 | Application | Reference |

|---|---|---|---|---|---|---|

| Cyanine Dye (Fluorophore) | Radionuclide Chelator (e.g., for 68Ga) | Targeting Molecule (e.g., Somatostatin analogue) | Fluorescence Imaging | Positron Emission Tomography (PET) | Tumor Imaging | nih.govacs.org |

| Cyanine Dye (Fluorophore) | Magnetic Nanoparticle | Targeting Antibody | Fluorescence Imaging | Magnetic Resonance Imaging (MRI) | Cellular and Molecular Imaging | researchgate.net |

Application in Nanomaterial-Based Research Systems (e.g., Nanogels, Nanoparticles for delivery and imaging)

This compound and its derivatives are extensively used in conjunction with nanomaterials to create advanced systems for drug delivery and imaging. lumiprobe.com The high water solubility of sulfonated cyanine dyes makes them particularly well-suited for labeling nanoparticles in aqueous solutions, preventing aggregation and non-specific hydrophobic interactions. lumiprobe.comnanopaprika.eu

Nanogels, which are cross-linked polymer networks, can be fluorescently labeled with Sulfo-Cyanine3 derivatives to study their uptake and distribution within cells. researchgate.net For example, PHPMA-EDMA-PMA nanogels labeled with Sulfo-Cyanine3 azide were shown to be taken up by mesenchymal stem cells and localized within the lysosomes. researchgate.net This type of research is crucial for understanding the biocompatibility and intracellular fate of nanocarriers designed for therapeutic delivery.

Similarly, magnetite nanoparticles have been functionalized with hydrazide groups to create pH-responsive nanocarriers for the controlled release of chemotherapy drugs like doxorubicin (B1662922). researchgate.net While this specific study did not use Sulfo-Cyanine3, the principle of using a hydrazide-modified nanoparticle for drug conjugation via a pH-sensitive hydrazone bond is a key application area for this compound. The fluorescence of the cyanine dye would provide an additional modality for tracking the nanoparticles. The use of such nanoparticle systems holds great promise for targeted cancer therapy by enhancing drug delivery to the tumor microenvironment while minimizing systemic toxicity. researchgate.net

Table 3: Applications of Sulfo-Cyanine3 in Nanomaterial-Based Systems

| Nanomaterial | Sulfo-Cyanine3 Derivative | Application | Key Finding/Advantage | Reference |

|---|---|---|---|---|

| PHPMA-EDMA-PMA Nanogel | Sulfo-Cyanine3 azide | In vitro cellular uptake studies | Fluorescently labeled nanogel was taken up by mesenchymal stem cells and localized in lysosomes. | researchgate.net |

| Magnetite Nanoparticles | Hydrazine (B178648) (conceptual application for this compound) | pH-responsive drug delivery | Hydrazone bond allows for acid-sensitive release of doxorubicin in the tumor microenvironment. | researchgate.net |

| Silica-Coated Magnetite Nanoparticles | This compound (conceptual) | Multi-modal imaging and drug delivery | Combines fluorescence imaging with magnetic properties for tracking and targeted therapy. | researchgate.net |

Strategies for in situ Labeling and Analysis in Complex Biological Matrices

The ability to label and analyze molecules directly within their native environment, or in situ, is a powerful tool in biological research. This compound is well-suited for such applications due to its water solubility and the specific reactivity of the hydrazide group. lumiprobe.comlunanano.ca This allows for the targeted labeling of biomolecules in complex biological matrices, such as cell lysates or even living cells, with minimal disruption to the system.

One key strategy for in situ labeling involves the enzymatic conversion of a specific cellular component into a reactive aldehyde or ketone. For example, cysteine residues in proteins can be enzymatically converted to formyl glycerol, which can then be specifically labeled with this compound. lumiprobe.com Similarly, cis-diol groups in the sugar moieties of glycosylated proteins can be oxidized to create dialdehydes, providing another target for hydrazide-based labeling. lumiprobe.com

Another powerful technique that utilizes Sulfo-Cyanine3 derivatives for in situ analysis is Tyramide Signal Amplification (TSA). lumiprobe.com In this method, a horseradish peroxidase (HRP)-conjugated antibody or probe binds to its target. In the presence of hydrogen peroxide, the HRP catalyzes the conversion of a labeled tyramide, such as Sulfo-Cyanine3 tyramide, into a highly reactive radical. This radical then covalently binds to nearby tyrosine residues, resulting in a significant amplification of the fluorescent signal at the site of the target molecule. lumiprobe.com TSA is particularly valuable for detecting low-abundance targets in applications like immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH). lumiprobe.com

These strategies for in situ labeling and analysis enable researchers to visualize the localization and dynamics of specific biomolecules within the complex and crowded environment of the cell, providing critical insights into their function.

Table 4: In situ Labeling and Analysis Strategies with Sulfo-Cyanine3 Derivatives

| Strategy | Sulfo-Cyanine3 Derivative | Target Molecule/Structure | Principle of Labeling | Application | Reference |

|---|---|---|---|---|---|

| Enzymatic Conversion and Labeling | This compound | Proteins with modified cysteine residues | Enzymatic conversion of cysteine to formyl glycerol, followed by reaction with hydrazide. | Protein tracking and localization. | lumiprobe.com |

| Oxidation and Labeling | This compound | Glycosylated proteins | Oxidation of cis-diols in sugars to aldehydes, followed by reaction with hydrazide. | Glycoprotein analysis. | lumiprobe.com |

| Tyramide Signal Amplification (TSA) | Sulfo-Cyanine3 tyramide | Low-abundance proteins or nucleic acids | HRP-catalyzed deposition of fluorescent tyramide at the target site. | Immunohistochemistry (IHC), Fluorescence in situ hybridization (FISH). | lumiprobe.com |

| mRNA Labeling and Imaging | Sulfo-Cyanine3 derivative | mRNA | Covalent attachment of the dye to the mRNA molecule. | Time-lapse fluorescent imaging of mRNA in living cells. | kuleuven.be |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Cyanine3 |

| Gallium-68 |

| Doxorubicin |

| Sulfo-Cyanine3 azide |

| Sulfo-Cyanine3 tyramide |

| Sulfo-Cyanine5 |

| Cy5 |

| 5-O-caffeoylquinic acid |

| 4-vinylpyridine |

| p-nitrophenyl carbonates |

| N,N-diphenylformamidine |

| carboxyfluorescein |

| biotin |

| Dansyl chloride |

| ICG PEG N3 |

| Cyanine5 Boc-hydrazide |

| Cyanine3 carboxylic acid |

| Sulfo-Cyanine3 carboxylic acid |

| Cyanine3 maleimide |

| sulfo-Cyanine3 NHS ester |

| Sulfo-Cyanine3.5 |

| TAMRA alkyne |

| sulfo-Cyanine3 alkyne |

| AF 488 DBCO |

| Cyanine3.5 azide |

| Cyanine3B |

| Cyanine5.5 |

| Cyanine7 |

| Cyanine7.5 |

| FAM azide |

| Cyanine3 dimethyl |

| Cyanine5.5 hydrazide |

| Cyanine3.5 azide chloride |

| Cyanine7 NHS ester tetrafluoroborate |

| Cyanine5.5 alkyun chloride |

| Cy 3 Non-Sulfonated (Cyanine3) triethylamine |

| 68Ga-Cy5-CHP |

| 68Ga-Cy5-SCHP |

| eGFP |

| [3-(2,3-Epoxypropoxy)-propyl]-trimethoxysilane |

Comparative Analysis and Methodological Considerations of Sulfo Cyanine3 Hydrazide

Comparative Assessment within the Cyanine (B1664457) Dye Family for Research Utility

The cyanine dye family encompasses a wide range of fluorophores with varying spectral properties. Sulfo-Cyanine3 is a sulfonated derivative of Cyanine3, which enhances its water solubility. lumiprobe.comlumiprobe.com This increased solubility is a key advantage as it reduces the need for organic co-solvents in labeling reactions, which can be detrimental to the structure and function of sensitive proteins. lumiprobe.comnanopaprika.eu The sulfonate groups also help to decrease the aggregation of dye molecules on heavily labeled conjugates. lumiprobe.comnanopaprika.eu

Compared to other members of the cyanine family, such as Cy5 and Cy7 which emit in the far-red and near-infrared regions, Sulfo-Cyanine3 emits in the orange-red part of the spectrum. medchemexpress.cominterchim.fr This makes it suitable for multicolor imaging experiments where spectral overlap needs to be minimized. The choice of cyanine dye often depends on the specific instrumentation available and the desire to avoid autofluorescence from biological samples, which is typically lower at longer wavelengths.

| Feature | Sulfo-Cyanine3 Hydrazide | Non-Sulfonated Cyanine3 | Sulfo-Cyanine5 |

|---|---|---|---|

| Solubility | High water solubility lumiprobe.comlumiprobe.com | Requires organic co-solvent (e.g., DMSO, DMF) lumiprobe.comnanopaprika.eu | High water solubility lumiprobe.com |

| Excitation Max (approx.) | ~548 nm axispharm.com | ~554 nm medchemexpress.com | ~646 nm |

| Emission Max (approx.) | ~563 nm axispharm.com | ~568 nm medchemexpress.com | ~662 nm |

| Key Advantage | Excellent for aqueous labeling reactions lumiprobe.comlumiprobe.com | Established dye with a wide range of derivatives | Reduced cellular autofluorescence in its emission range |

Advantages of Hydrazide Functionality over Other Reactive Groups in Specific Research Applications

The hydrazide group (—NH-NH2) of this compound offers distinct advantages for labeling specific types of biomolecules compared to other common reactive groups like N-hydroxysuccinimide (NHS) esters or maleimides. interchim.frthermofisher.com Hydrazides react specifically with aldehydes and ketones to form stable hydrazone bonds. interchim.frthermofisher.com This specificity is particularly useful for targeting glycoproteins and other carbohydrate-containing molecules. interchim.fr

The aldehyde or ketone groups can be generated by mild oxidation of the sugar moieties of glycoproteins with sodium periodate (B1199274). thermofisher.com This approach allows for site-specific labeling on the carbohydrate portion of a glycoprotein, leaving the protein backbone unmodified, which is often crucial for preserving its biological activity. In contrast, NHS esters react with primary amines (like lysine (B10760008) residues), which are often widely distributed in proteins and may be part of the active site. interchim.fraatbio.com Maleimides react with sulfhydryl groups (cysteine residues), which are less abundant but their modification can also impact protein structure and function.

The reaction of hydrazides with aldehydes occurs efficiently in aqueous solutions at a slightly acidic pH (around 4-6), which is generally compatible with many biological molecules. interchim.fr

| Reactive Group | Target Functional Group | Primary Application | Key Advantage |

|---|---|---|---|

| Hydrazide | Aldehydes, Ketones interchim.frthermofisher.com | Glycoproteins, oxidized sugars interchim.fr | Site-specific labeling of carbohydrates, preserving protein integrity interchim.fr |

| NHS Ester | Primary Amines interchim.fraatbio.com | Proteins (Lysine residues) aatbio.com | Commonly available and well-established chemistry |

| Maleimide | Sulfhydryls aatbio.com | Proteins (Cysteine residues) aatbio.com | Site-specific labeling at less abundant cysteine residues |

Strategies for Minimizing Background Fluorescence and Photobleaching in Imaging Studies

High background fluorescence and photobleaching are common challenges in fluorescence imaging. Several strategies can be employed to mitigate these issues when using this compound.

Blocking Steps: To reduce non-specific binding of the dye conjugate to surfaces or other molecules, a blocking step is often necessary. nicoyalife.com This can involve pre-incubating the sample with a protein solution like bovine serum albumin (BSA) or using commercially available blocking buffers. nicoyalife.combdbiosciences.comoup.com

Washing: Thorough washing steps after the staining procedure are essential to remove any unbound or loosely bound dye conjugates, which can contribute to high background.

Antifade Reagents: Photobleaching, the irreversible destruction of the fluorophore upon exposure to excitation light, can be minimized by using antifade reagents in the mounting medium. aatbio.com These reagents work by scavenging reactive oxygen species that are a primary cause of photobleaching. aatbio.com However, some antifade agents like p-Phenylenediamine (PPD) can react with and damage cyanine dyes. aatbio.com Therefore, it is important to choose an antifade reagent that is compatible with cyanine dyes.

Triplet State Quenchers: Another approach to reduce photobleaching is to use triplet-state quenchers. nih.gov These molecules reduce the lifetime of the dye's triplet state, a key intermediate in the photobleaching pathway. researchgate.net

Imaging Conditions: Optimizing imaging conditions can also help to reduce photobleaching. This includes using the lowest possible excitation laser power and the shortest possible exposure times that still provide an adequate signal-to-noise ratio.

By carefully considering these comparative and methodological aspects, researchers can effectively utilize this compound to achieve sensitive and specific fluorescent labeling in a wide range of biological studies.

Future Prospects and Emerging Research Directions for Sulfo Cyanine3 Hydrazide

Rational Design Principles for Next-Generation Sulfo-Cyanine3 Hydrazide Derivatives with Enhanced Research Performance

The future development of this compound probes hinges on the rational design of new derivatives with superior performance characteristics. The goal is to create molecules with enhanced brightness, photostability, and tailored functionalities. lumiprobe.com Key strategies in this endeavor involve the targeted modification of the core cyanine (B1664457) dye structure.

One primary focus is the modification of the polymethine bridge that connects the two nitrogen-containing heterocyclic subunits. The length and rigidity of this bridge are critical determinants of the dye's spectral properties, including its absorption and emission maxima. By systematically altering the bridge, researchers can fine-tune the fluorescence output for specific imaging applications and instrumentation.

Another avenue for rational design involves the heterocyclic moieties themselves. Introducing different substituents onto these rings can influence the dye's quantum yield and resistance to photobleaching. lumiprobe.com Furthermore, the strategic placement of functional groups can be used to create "smart" probes that respond to specific environmental cues, such as pH or the presence of certain ions, by changing their fluorescent properties.

The high water solubility of this compound, conferred by its two sulfo groups, is a significant advantage for biological applications. lumiprobe.com Future designs will likely retain this feature while exploring the addition of other groups to further improve biocompatibility or to enable novel conjugation strategies. The ultimate aim is to develop a toolbox of this compound derivatives, each optimized for a particular research need, from high-resolution microscopy to in vivo imaging.

| Property | This compound | Potential Enhancement through Rational Design |

| Excitation Max (nm) | ~548 | Tunable across the visible spectrum |

| Emission Max (nm) | ~563 | Tunable for multiplexing with other fluorophores |

| Quantum Yield | 0.1 | Increased for brighter signal |

| Photostability | Good | Enhanced for long-term imaging experiments |

| Solubility | High in water | Maintained or improved for biological compatibility |

| Reactivity | Specific to aldehydes/ketones | Expanded to other functional groups or activatable by specific enzymes |

Potential for Integration into High-Throughput Screening (HTS) Methodologies for Discovery Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, enabling the rapid testing of thousands of compounds. nih.govcolorado.edu The properties of this compound make it a promising candidate for the development of novel HTS assays. Its bright fluorescence provides a strong signal-to-noise ratio, which is crucial for the miniaturized and automated formats typical of HTS. axispharm.com

The specific reactivity of the hydrazide group with aldehydes and ketones can be exploited to design assays for a wide range of biological targets. lumiprobe.com For example, enzymes that produce or metabolize carbonyl-containing compounds could be assayed by measuring the fluorescence signal from the reaction of this compound with the product or remaining substrate. This could be used to screen for inhibitors or activators of these enzymes.

Furthermore, its high water solubility eliminates the need for organic solvents that can be detrimental to sensitive biological samples like proteins. lumiprobe.comlife-ilab.com This is a significant advantage in cell-based HTS assays, where maintaining cell viability and function is paramount. The development of HTS assays based on this compound could accelerate the discovery of new drugs and chemical probes for a variety of diseases.

| HTS Assay Type | Potential Application of this compound |

| Enzyme Inhibition Assays | Screening for inhibitors of enzymes that produce aldehyde or ketone products. |

| Cell-Based Assays | Quantifying cellular processes that involve changes in carbonyl levels, such as oxidative stress. |

| Glycoprotein Analysis | High-throughput analysis of protein glycosylation patterns after periodate (B1199274) oxidation of cell lysates or purified proteins. lumiprobe.com |

| Compound Library Screening | Identifying compounds that react with carbonyl groups, which may have therapeutic or toxic effects. |

Expansion into Novel Interdisciplinary Research Fields (e.g., Materials Science, Advanced Diagnostics Research)

While the primary applications of this compound have been in the life sciences, its unique properties position it for expansion into other interdisciplinary fields. In materials science, fluorescent dyes are increasingly used to create smart materials and sensors. The bright and stable fluorescence of this compound could be incorporated into polymer matrices or onto nanoparticles to create materials that report on their environment. For instance, a material functionalized with this compound could be designed to detect the presence of aldehydes in the air or in a solution by a change in its fluorescence.

In the field of advanced diagnostics, there is a growing need for sensitive and specific probes for the early detection of disease. The ability of this compound to label glycoproteins after periodate oxidation is particularly relevant here. lumiprobe.com Altered glycosylation is a hallmark of many diseases, including cancer. This compound could be used to develop diagnostic tests that detect these changes in patient samples, such as blood or tissue biopsies. This could lead to new, minimally invasive methods for disease diagnosis and monitoring. The development of such applications will require collaboration between chemists, biologists, and engineers to fully realize the potential of this versatile fluorescent probe.

Methodological Innovations in Probe Delivery, Targeting, and Real-Time Monitoring for Research Applications

Future research will also focus on innovative methods for delivering this compound to specific locations within cells or organisms and for using it to monitor biological processes in real time. Current methods often rely on the probe diffusing to its target, but more sophisticated delivery strategies are being developed. These include conjugating the dye to molecules that can actively transport it across cell membranes or that bind to specific cellular receptors.

Targeting is another key area of innovation. By attaching this compound to antibodies, peptides, or other ligands, researchers can direct the probe to specific proteins or organelles. This allows for the precise labeling and visualization of the target of interest, reducing background signal and enabling more detailed analysis.

The ability to monitor biological processes in real time is essential for understanding dynamic cellular events. Fluorescence imaging with probes like this compound is a powerful tool for this purpose. nih.gov Future innovations may include the development of activatable probes based on the Sulfo-Cyanine3 scaffold. These probes would be designed to be non-fluorescent until they react with a specific target molecule or are activated by a particular enzyme. This "turn-on" mechanism would provide a much higher signal-to-noise ratio and allow for the sensitive detection of specific molecular events as they happen.

Q & A

Q. What key physicochemical properties of Sulfo-Cyanine3 hydrazide influence its performance in biological labeling?

this compound contains two sulfonic acid groups, which confer exceptional water solubility (critical for aqueous biological systems) and reduce aggregation-induced quenching. Its hydrazide group reacts specifically with carbonyl moieties (e.g., aldehydes/ketones) on oxidized glycans or glycoproteins, enabling site-specific labeling. The dye’s absorption/emission maxima (~550 nm/~570 nm) align with standard Cy3 filter sets, making it compatible with most fluorescence microscopes .

Q. How do sulfonic acid groups affect conjugation efficiency compared to non-sulfonated Cyanine3 hydrazide?

The sulfonic acid groups enhance solubility in aqueous buffers (e.g., PBS or HEPES), reducing organic solvent requirements during conjugation. This minimizes protein denaturation and improves reaction homogeneity. However, the negative charge may reduce binding efficiency to negatively charged biomolecules; optimizing buffer ionic strength (e.g., 50–100 mM NaCl) can mitigate electrostatic repulsion .

Q. What experimental parameters should be optimized for labeling glycoproteins with this compound?

- Oxidation: Pre-treat glycoproteins with 1–5 mM sodium periodate (15–30 min, dark) to generate aldehydes on sialic acids or terminal sugars.

- pH: Use mildly acidic conditions (pH 5.0–6.0) to stabilize the hydrazone bond while avoiding protein precipitation.

- Stoichiometry: A 5:1 molar excess of dye-to-protein ensures efficient labeling without aggregation.

- Purification: Remove unreacted dye via size-exclusion chromatography or dialysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound-based glycoprotein quantification?

Contradictions may arise from:

- Variability in oxidation efficiency: Quantify aldehyde generation using a colorimetric assay (e.g., 2,4-dinitrophenylhydrazine) .

- Fluorescence quenching by neighboring residues: Perform Förster resonance energy transfer (FRET) analysis to assess dye-environment interactions .

- Non-specific binding: Include control experiments with non-oxidized samples and competitive inhibitors (e.g., free hydrazide) .

Q. What strategies improve the specificity of this compound for in vivo imaging of glycosylation changes?

- Pre-blocking endogenous aldehydes: Treat tissues with 1% bovine serum albumin (BSA) to reduce background signal.

- Dual-labeling: Combine with a non-hydrazide fluorescent probe (e.g., Cy5-azide) for orthogonal validation via click chemistry .

- Temporal control: Use enzymatic oxidation (e.g., galactose oxidase) to spatiotemporally restrict aldehyde generation .

Q. How does this compound compare to biotin hydrazide for glycoproteomic enrichment?

Q. What methodological considerations apply when integrating this compound with LC-MS/MS for glycoproteomics?

- Quench unreacted dye: Add 100 mM Tris-HCl (pH 7.4) post-labeling to block residual hydrazide groups.

- Enrichment: Use hydrazide-functionalized magnetic beads (e.g., Fe3O4@PMAH) for glycopeptide capture, achieving >69% specificity for N-glycosylation sites .

- Data validation: Cross-reference fluorescence intensity with MS1/MS2 spectral counts to confirm glycosylation stoichiometry .

Troubleshooting & Method Optimization

Q. How to address batch-to-batch variability in this compound labeling efficiency?

- Quality control: Validate dye reactivity using a model aldehyde (e.g., benzaldehyde) via UV-Vis spectroscopy (λmax = 550 nm).

- Standardize storage: Lyophilize aliquots and store at -80°C; avoid repeated freeze-thaw cycles to prevent hydrolysis .

Q. Why might this compound exhibit unexpected quenching in certain cellular compartments?

- pH sensitivity: The hydrazone bond is stable at pH 5.0–7.4 but hydrolyzes in acidic lysosomes. Use pH-insensitive conjugates (e.g., stabilized with aniline catalysts) for lysosomal tracking .

- Reductive environments: Intracellular glutathione (1–10 mM) can reduce the Cy3 chromophore. Include 1 mM TCEP in buffers to maintain fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.